1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthalen-2-yl and Pyridin-3-yl Groups: This step often involves the use of coupling reactions such as Suzuki or Heck coupling, utilizing palladium catalysts.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the pyrrolidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione Derivatives: These compounds share the core structure and may have similar biological activities.
Naphthyl-Substituted Pyridines: These compounds have similar aromatic substituents and may exhibit comparable chemical reactivity.
Uniqueness
1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable target for further research and development.
Properties
CAS No. |
918146-86-8 |
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Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[2-(6-naphthalen-2-ylpyridin-3-yl)oxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H18N2O3/c24-20-9-10-21(25)23(20)11-12-26-18-7-8-19(22-14-18)17-6-5-15-3-1-2-4-16(15)13-17/h1-8,13-14H,9-12H2 |
InChI Key |
CNAZQJHTBNTVGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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